8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Toxicological Evaluation and Safety for Food and Beverage Applications
A toxicological assessment of novel bitter modifying flavor compounds related to the specified chemical structure was conducted to determine their safety for use in food and beverage applications. These compounds demonstrated a lack of mutagenicity, clastogenicity, and toxicity in both in vitro and in vivo studies, supporting their safe inclusion in consumer products (Karanewsky et al., 2016).
Metal-Mediated Base Pair Formation
Research into 6-(3,5-dimethylpyrazol-1-yl)purine derivatives, closely related to the queried compound, has showcased their potential in creating metal-mediated base pairs, opening new avenues for the development of novel nucleic acid structures with applications in biochemistry and molecular biology (Sinha et al., 2015).
Neurodegenerative Disease Treatment
Derivatives of xanthine, akin to the chemical structure , have been explored for their potential in treating neurodegenerative diseases. These derivatives exhibit potent dual-target-directed activities against adenosine receptor subtypes, suggesting a promising avenue for developing symptomatic and disease-modifying treatments (Brunschweiger et al., 2014).
Anticancer, Anti-HIV, and Antimicrobial Activities
Some tricyclic triazino and triazolo[4,3-e]purine derivatives, closely resembling the specified chemical structure, have shown significant in vitro anticancer, anti-HIV, and antimicrobial activities. These findings highlight the potential of such compounds in developing new therapeutic agents (Ashour et al., 2012).
Photovoltaic Applications
A novel electron-withdrawing group based on a similar molecular framework has been utilized in the development of small molecules for photovoltaic applications. This research underscores the potential of such compounds in enhancing the efficiency and stability of solar energy harvesting devices (Li et al., 2012).
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-12-8-6-7-9-15(12)11-25-16-17(23(4)20(28)24(5)18(16)27)21-19(25)26-14(3)10-13(2)22-26/h6-10H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMXTUGAUDQQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2N4C(=CC(=N4)C)C)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.